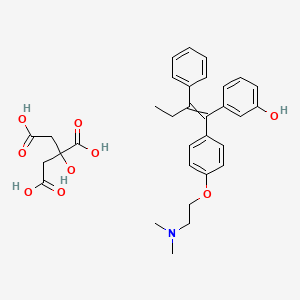
DROLOXIFENE CITRATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Droloxifene citrate is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group. It was initially developed for the treatment of breast cancer, osteoporosis, and cardiovascular disorders. Despite its potential, this compound was never marketed due to its lower efficacy compared to tamoxifen in clinical trials .
準備方法
Synthetic Routes and Reaction Conditions
Droloxifene citrate can be synthesized through a multi-step process starting from methoxybenzene and phenylacetic acid. The synthesis involves the following steps :
Friedel-Crafts Acylation: Methoxybenzene reacts with phenylacetic acid in the presence of a Lewis acid catalyst.
Alkylation: The acylated product undergoes alkylation.
Demethylation: The methoxy group is removed.
Etherification: Formation of an ether linkage.
Grignard Addition: Addition of a Grignard reagent.
Elimination-Dehydration: Removal of water to form a double bond.
Configuration Conversion: Conversion to the desired isomer.
Citrate Formation: The final product is converted to its citrate salt.
The overall yield of this synthesis is approximately 14.7% .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for scale, yield, and cost-effectiveness. These methods often involve continuous flow processes and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
Droloxifene citrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify its phenolic groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on its aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles such as sodium hydroxide and ammonia are employed.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which can have varying biological activities.
科学的研究の応用
Chemistry: Used as a model compound to study the behavior of SERMs.
Biology: Investigated for its effects on estrogen receptors and related pathways.
Medicine: Explored for its potential in treating breast cancer, osteoporosis, and cardiovascular diseases.
作用機序
Droloxifene citrate exerts its effects by binding to estrogen receptors, thereby modulating their activity. It has a higher affinity for estrogen receptors compared to tamoxifen and exhibits both estrogenic and anti-estrogenic effects depending on the tissue . The compound decreases luteinizing hormone and follicle-stimulating hormone levels, indicating its antigonadotropic activity, and increases sex hormone-binding globulin levels, showing its estrogenic activity in the liver .
類似化合物との比較
Droloxifene citrate is compared with other SERMs such as tamoxifen, raloxifene, and toremifene. While it shares structural similarities with these compounds, this compound has a unique profile:
Tamoxifen: This compound has a higher affinity for estrogen receptors and reduced partial estrogen agonistic activity.
Raloxifene: Both compounds are used for osteoporosis, but this compound has different pharmacokinetic properties.
Toremifene: Similar in structure, but this compound has distinct metabolic and receptor binding characteristics.
Similar Compounds
- Tamoxifen
- Raloxifene
- Toremifene
- Clomifene
- Ospemifene
- Bazedoxifene
- Lasofoxifene
This compound’s unique binding affinity and activity profile make it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJXPMSTODOYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














